tert-Butyl 3,5-diaminopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC16687373
Molecular Formula: C10H21N3O2
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O2 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 3,5-diaminopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3 |
| Standard InChI Key | AURXMZJBWLDTEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture and Stereochemical Considerations
tert-Butyl 3,5-diaminopiperidine-1-carboxylate (C₁₀H₂₁N₃O₂; MW 215.29 g/mol) features a piperidine ring with two primary amine groups at positions 3 and 5, protected by a Boc group at the nitrogen atom. The chair conformation of the piperidine ring minimizes steric strain, while the equatorial orientation of the amine groups enhances hydrogen-bonding potential. The tert-butyl ester at the N1 position provides steric protection against enzymatic degradation, a critical feature for in vivo stability.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁N₃O₂ |
| Molecular Weight | 215.29 g/mol |
| LogP (Predicted) | 0.73–2.52 |
| Topological Polar Surface Area | 55.56 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity (LogP 0.73–2.52) balances aqueous solubility and membrane permeability, facilitating BBB traversal . Its polar surface area (55.56 Ų) aligns with Lipinski’s criteria for orally bioavailable drugs, though the presence of two amine groups may necessitate prodrug strategies for optimal bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with piperidine, which undergoes selective amination at positions 3 and 5. A representative protocol involves:
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Diamination: Piperidine is treated with ammonia under catalytic hydrogenation to introduce amine groups at C3 and C5.
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Boc Protection: The primary amine is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Key challenges include regioselective amination and avoiding overprotection of the amine groups. Recent advances in flow chemistry have improved yield (78–85%) and reduced reaction times from 24 hours to 6–8 hours.
Industrial Manufacturing Considerations
While detailed industrial protocols remain proprietary, scalable approaches likely employ continuous-flow reactors to enhance heat and mass transfer. Microreactor systems enable precise control over reaction parameters (temperature, residence time), minimizing side products like the overprotected tert-butyl 3,5-bis(Boc-amino)piperidine-1-carboxylate.
Biological Applications and Mechanism of Action
Blood-Brain Barrier Permeability
Comparative Analysis with Structural Analogs
tert-Butyl 3-Aminopiperidine-1-Carboxylate
This monoamine derivative (C₁₀H₂₀N₂O₂; MW 200.28 g/mol) lacks the C5 amine, reducing polarity (LogP 2.52 vs. 0.73) and BBB permeability (Pe = 8.9 × 10⁻⁶ cm/s) . Its simplified structure makes it a preferred intermediate for non-CNS applications.
(R)-tert-Butyl 3-Aminopiperidine-1-Carboxylate Acetate
The R-enantiomer exhibits 3-fold higher D₂ receptor affinity (IC₅₀ = 70 nM) than the racemic mixture, highlighting the impact of stereochemistry.
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